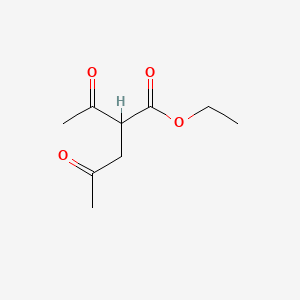

Ethyl 2-acetyl-4-oxopentanoate

CAS No.: 41892-81-3

Cat. No.: VC2343118

Molecular Formula: C9H14O4

Molecular Weight: 186.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41892-81-3 |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.2 g/mol |

| IUPAC Name | ethyl 2-acetyl-4-oxopentanoate |

| Standard InChI | InChI=1S/C9H14O4/c1-4-13-9(12)8(7(3)11)5-6(2)10/h8H,4-5H2,1-3H3 |

| Standard InChI Key | WANUOLLLVOSMFL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(CC(=O)C)C(=O)C |

| Canonical SMILES | CCOC(=O)C(CC(=O)C)C(=O)C |

Introduction

Physical and Chemical Properties

Ethyl 2-acetyl-4-oxopentanoate possesses distinctive physical and chemical characteristics due to its unique molecular structure. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of Ethyl 2-acetyl-4-oxopentanoate

| Property | Value |

|---|---|

| CAS Number | 41892-81-3 |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Physical State | Liquid |

| Density | 1.06 g/cm³ (25°C) |

| Boiling Point | 288.2°C at 760 mmHg |

| Flash Point | 124.4°C |

| Storage Temperature | Room temperature/Ambient |

| Product Family | Protein Degrader Building Blocks |

The presence of multiple carbonyl groups contributes to its distinctive reactivity profile. The beta-dicarbonyl system allows for keto-enol tautomerism, which influences its behavior in various chemical reactions. This structural arrangement creates several electrophilic sites within the molecule, enhancing its versatility in organic synthesis applications .

Chemical Reactions and Reactivity

Ethyl 2-acetyl-4-oxopentanoate exhibits rich chemical reactivity due to its multiple functional groups. Its reactivity profile enables various transformations that make it valuable in organic synthesis.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the ketone groups or alpha-carbon positions. Common oxidizing agents that might be employed include potassium permanganate and chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids.

Reduction Reactions

The carbonyl groups present in Ethyl 2-acetyl-4-oxopentanoate can be selectively reduced using appropriate reducing agents. Sodium borohydride typically reduces ketones selectively over esters, while stronger reducing agents like lithium aluminum hydride can reduce both functionalities. These reactions produce the corresponding alcohols with varying degrees of selectivity depending on reaction conditions.

Substitution Reactions

Nucleophilic substitution can occur at various electrophilic centers within the molecule, particularly at the carbonyl carbon atoms. Nucleophiles such as amines and alcohols can react with the compound under appropriate conditions, leading to a diverse array of derivatives.

Condensation Reactions

The presence of active methylene positions makes this compound suitable for various condensation reactions, including aldol condensations and Knoevenagel reactions. These transformations can be utilized to create more complex molecular scaffolds.

Keto-Enol Tautomerism

Like other beta-dicarbonyl compounds, Ethyl 2-acetyl-4-oxopentanoate can exist in equilibrium between its keto and enol forms. This equilibrium is influenced by factors such as solvent polarity, temperature, and pH, which can be leveraged to control reactivity in various synthetic applications.

Applications and Uses

Ethyl 2-acetyl-4-oxopentanoate finds applications in several areas of chemistry and biochemistry:

Protein Degrader Development

The compound is classified within the "Protein Degrader Building Blocks" product family, indicating its importance in developing compounds designed to induce targeted protein degradation. This emerging therapeutic approach has significant implications for drug discovery, particularly for "undruggable" protein targets .

Synthetic Intermediates

Due to its multiple reactive sites, Ethyl 2-acetyl-4-oxopentanoate serves as a versatile building block in the synthesis of more complex molecules. Its functional group arrangement allows for selective modifications at different positions.

| Classification | Description | Hazard Statement |

|---|---|---|

| Eye Irritation (Category 2) | Causes serious eye irritation | H319 |

| Skin Irritation (Category 2) | Causes skin irritation | H315 |

| STOT-SE (Category 3) | May cause respiratory irritation | H335 |

First Aid Measures

In case of exposure to Ethyl 2-acetyl-4-oxopentanoate, the following first aid measures are recommended:

-

Eye Contact: Wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from eye and moving the eyelids.

-

Skin Contact: Immediately remove all contaminated clothing, including footwear. Flush skin and hair with running water (and soap if available).

-

Inhalation: If fumes or combustion products are inhaled, remove from contaminated area. Allow patient to assume most comfortable position and keep warm.

Analytical Methods and Characterization

Various analytical techniques can be employed for the characterization and quality assessment of Ethyl 2-acetyl-4-oxopentanoate:

Spectroscopic Methods

-

Nuclear Magnetic Resonance Spectroscopy: 1H NMR and 13C NMR provide detailed structural information about the compound, allowing confirmation of its identity and purity

-

Infrared Spectroscopy: Useful for identifying characteristic functional groups, particularly the ester carbonyl (typically ~1740 cm⁻¹) and ketone carbonyl (typically ~1710 cm⁻¹) stretching vibrations

-

Mass Spectrometry: Valuable for confirming molecular weight and examining fragmentation patterns

Chromatographic Methods

-

High-Performance Liquid Chromatography: Suitable for purity determination, potentially using acetonitrile/water gradients

-

Gas Chromatography-Mass Spectrometry: May require derivatization due to the compound's relatively high boiling point

Physical Property Measurements

-

Refractive index

-

Density determination

-

Boiling point verification

Recent Research Developments

While specific research focused exclusively on Ethyl 2-acetyl-4-oxopentanoate is limited in the current literature, several related research areas highlight its potential importance:

Protein Degradation Technology

The classification of this compound as a protein degrader building block suggests its relevance in targeted protein degradation research. This rapidly evolving field aims to develop small molecules that can selectively induce the degradation of disease-causing proteins through the cell's natural protein disposal mechanisms .

Synthetic Applications

A study published in the Journal of Organic Chemistry indicates potential applications of similarly structured compounds in organic synthesis, particularly in the development of new synthetic methodologies involving beta-keto esters .

Derivatives and Structural Modifications

Research involving curcumin derivatives utilized ethyl 3-acetyl-4-oxopentanoate (a structural isomer) in synthetic procedures. In this work, the compound was first reacted with boric acid in N-dimethylformamide and then with substituted benzaldehydes in the presence of tributyl borate and n-butylamine to produce bioactive compounds with potential applications in cancer research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume